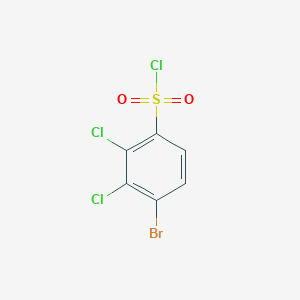

4-Bromo-2,3-dichlorobenzenesulfonyl chloride

描述

Historical Context and Development of Halogenated Benzenesulfonyl Chlorides

The development of halogenated benzenesulfonyl chlorides traces its origins to the early investigations of aromatic sulfonation chemistry in the late nineteenth century, when pioneering chemists first explored the systematic introduction of multiple functional groups onto benzene rings. The foundational work on benzenesulfonyl chloride itself emerged from studies on chlorosulfonation reactions, where benzene was treated with chlorosulfuric acid to yield the parent compound through a well-established two-step mechanism. This process involves the initial formation of benzenesulfonic acid, followed by subsequent chlorination to produce the reactive sulfonyl chloride functionality. The historical significance of these early investigations cannot be understated, as they established the fundamental principles governing the reactivity and synthetic utility of sulfonyl chlorides in organic synthesis.

The evolution toward polyhalogenated derivatives represented a natural progression driven by the need for more sophisticated synthetic intermediates with enhanced reactivity profiles and improved selectivity characteristics. Early synthetic chemists recognized that the introduction of electron-withdrawing halogen substituents could dramatically alter both the electronic properties and the reactivity patterns of benzenesulfonyl chlorides, leading to more versatile synthetic building blocks. The systematic development of halogenated variants proceeded through careful studies of substitution patterns, with researchers investigating how different combinations and positions of halogen atoms influenced both the preparation methods and the subsequent chemical behavior of these compounds.

The emergence of 4-Bromo-2,3-dichlorobenzenesulfonyl chloride as a distinct chemical entity reflects the maturation of synthetic organic chemistry in the latter half of the twentieth century, when advanced analytical techniques enabled the precise characterization of complex polyhalogenated structures. The compound represents a convergence of synthetic methodology and theoretical understanding, incorporating three different halogen atoms in a specific substitution pattern that maximizes both synthetic utility and chemical stability. This particular substitution pattern was not achieved through random exploration but rather through systematic investigation of structure-activity relationships in sulfonyl chloride chemistry.

Positioning of this compound in Organic Halogen Chemistry

Within the broader context of organic halogen chemistry, this compound occupies a unique position as a trihalogenated aromatic compound that combines the reactivity characteristics of multiple halogen systems with the electrophilic nature of the sulfonyl chloride group. The compound exemplifies the sophisticated control over molecular architecture that modern synthetic chemistry has achieved, demonstrating how careful selection of substituent patterns can yield molecules with precisely tailored properties. The presence of bromine at the 4-position, combined with chlorine atoms at the 2- and 3-positions, creates a complex electronic environment that significantly influences both the reactivity of the sulfonyl chloride group and the potential for further synthetic elaboration.

The strategic positioning of these halogen atoms reflects deep understanding of electronic effects in aromatic systems, where the electron-withdrawing nature of the halogens serves to activate the sulfonyl chloride group toward nucleophilic attack while simultaneously providing sites for potential cross-coupling reactions. This dual functionality positions the compound as both a reactive electrophile and a potential substrate for modern transition metal-catalyzed transformations, bridging classical organic chemistry with contemporary synthetic methodology. The compound thus represents a convergence of traditional sulfonyl chloride chemistry with modern halogen-based synthetic strategies.

The molecular weight of 324.41 grams per mole places this compound within the range of moderately sized organic molecules that can serve as versatile building blocks for more complex structures. The specific arrangement of functional groups creates opportunities for selective reactivity, where different sites within the molecule can be activated under different reaction conditions, enabling the construction of diverse molecular architectures from a single starting material. This versatility has made the compound particularly valuable in synthetic programs aimed at accessing complex heterocyclic systems and biologically active molecules.

Nomenclature System and Chemical Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for polysubstituted aromatic compounds, where the benzene ring serves as the parent structure and substituents are numbered according to their relative positions. The compound name explicitly identifies the bromine substituent at position 4 and the two chlorine atoms at positions 2 and 3, with the sulfonyl chloride group serving as the principal functional group that defines the compound class. This naming convention ensures unambiguous identification of the molecular structure while providing immediate insight into the substitution pattern and functional group composition.

From a chemical classification perspective, this compound belongs to the broader family of aryl sulfonyl chlorides, which are characterized by the presence of the sulfonyl chloride functional group attached directly to an aromatic ring system. More specifically, the compound can be classified as a polyhalogenated aryl sulfonyl chloride, reflecting the presence of multiple halogen substituents that significantly influence its chemical properties and reactivity patterns. This classification places the compound within a select group of highly functionalized aromatic molecules that serve as important synthetic intermediates in advanced organic synthesis.

Table 1: Fundamental Physical and Chemical Properties

The molecular structure incorporates a tetrahedral sulfur center characteristic of sulfonyl chlorides, where the sulfur atom is bonded to two oxygen atoms through double bonds, one chlorine atom, and the aromatic carbon atom of the benzene ring. This tetrahedral geometry around sulfur is consistent with sulfur's ability to expand its valence shell beyond the octet rule, accommodating the multiple bonding arrangements required for the sulfonyl chloride functionality. The specific bond angles and distances within the sulfonyl chloride group are influenced by the electronic effects of the halogen substituents on the aromatic ring, creating subtle but important variations in molecular geometry compared to unsubstituted benzenesulfonyl chloride.

The classification as a moisture-sensitive compound reflects the inherent reactivity of the sulfonyl chloride group toward nucleophilic attack by water molecules, leading to hydrolysis and formation of the corresponding sulfonic acid. This reactivity characteristic places the compound within the broader category of acyl chloride analogs, where the electrophilic carbon or sulfur center is susceptible to nucleophilic substitution reactions. The moisture sensitivity necessitates careful handling and storage under inert atmospheric conditions, reflecting the high reactivity that makes these compounds valuable synthetic intermediates while simultaneously requiring specialized handling protocols.

属性

IUPAC Name |

4-bromo-2,3-dichlorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl3O2S/c7-3-1-2-4(13(10,11)12)6(9)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFCMISMANHTAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208076-85-0 | |

| Record name | 4-bromo-2,3-dichlorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

It is known that benzylic halides, a class of compounds to which 4-bromo-2,3-dichlorobenzenesulfonyl chloride belongs, typically interact with nucleophiles.

Mode of Action

The mode of action of this compound involves its interaction with nucleophiles. The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces the sulfonyl chloride group. The exact mode of action can vary depending on the specific nucleophile and reaction conditions.

Biochemical Pathways

The compound’s ability to undergo nucleophilic substitution reactions suggests that it could potentially influence a variety of biochemical pathways, depending on the specific nucleophile involved.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific nucleophile with which it reacts. The product of the reaction could have various effects, depending on its nature and the context in which the reaction occurs.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of different nucleophiles, the pH of the environment, and the temperature, among others.

生物活性

4-Bromo-2,3-dichlorobenzenesulfonyl chloride is a compound of significant interest in medicinal and synthetic chemistry due to its unique structural features, including a sulfonyl chloride functional group and multiple halogen substituents. This article reviews the biological activity of this compound, focusing on its reactivity, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is CHBrClOS, with a molecular weight of approximately 253.01 g/mol. The presence of bromine and chlorine atoms contributes to its electrophilic character, making it reactive towards various nucleophiles.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, revealing its potential as an antibacterial and anticancer agent. The compound's ability to interact with biological molecules is primarily attributed to the sulfonyl chloride group, which can form covalent bonds with nucleophilic sites in proteins.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For example, derivatives of benzenesulfonyl chlorides have shown effectiveness against various bacterial strains, including Enterococcus faecalis and E. faecium, with minimum inhibitory concentration (MIC) values ranging from 0.39 to 6.25 mg/L .

Anticancer Activity

In vitro studies have demonstrated that sulfonamide derivatives can inhibit cancer cell proliferation. For instance, compounds derived from benzenesulfonyl chlorides have been evaluated for their cytotoxicity against breast cancer cell lines, showing promising results with IC50 values significantly lower than those observed for normal human cells .

Case Studies

- Antibacterial Efficacy : A study reported the synthesis of various benzenesulfonate derivatives from this compound. These derivatives displayed potent activity against Staphylococcus aureus and E. faecalis, suggesting that the modifications at the para-position influenced their antibacterial potency .

- Cytotoxicity Assessment : In a study assessing the cytotoxic effects of sulfonamide derivatives on normal lung fibroblasts (MRC-5), it was found that the most active compounds had IC50 values exceeding 12.3 mg/L, indicating a favorable therapeutic index for further development as antibacterial agents .

Reactivity Studies

The reactivity of this compound with nucleophiles has been extensively studied. Its electrophilic nature allows it to undergo nucleophilic substitution reactions efficiently:

| Reaction Type | Nucleophile | Product Yield |

|---|---|---|

| Nucleophilic Aromatic Substitution | Amine | 74% |

| Desulfitative Arylation | Indole Derivative | 62% |

These reactions highlight the compound's utility in synthesizing more complex structures that may possess enhanced biological activities.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₆H₂BrCl₃O₂S

- Molecular Weight : 324.4 g/mol

- CAS Number : 1208076-85-0

- Physical State : Colorless to pale yellow solid

- Melting Point : 42-48 °C

The compound's electrophilic nature is primarily due to the sulfonyl chloride group, making it reactive towards nucleophiles. This property is essential for its applications in synthesizing biologically active compounds.

Antibacterial Activity

Research has demonstrated that derivatives of 4-bromo-2,3-dichlorobenzenesulfonyl chloride exhibit significant antibacterial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values for derivatives have been reported against strains such as Enterococcus faecalis and Staphylococcus aureus, ranging from 0.39 to 6.25 mg/L.

A notable case study involved the synthesis of various benzenesulfonate derivatives from this compound, which displayed potent activity against E. faecalis, indicating that structural modifications at the para-position can enhance antibacterial potency.

Anticancer Activity

The compound also shows promise as an anticancer agent. In vitro studies have indicated that sulfonamide derivatives can inhibit cancer cell proliferation effectively:

- Compounds derived from benzenesulfonyl chlorides have demonstrated cytotoxicity against breast cancer cell lines, with IC50 values significantly lower than those observed for normal human cells.

A specific study assessed the cytotoxic effects of sulfonamide derivatives on normal lung fibroblasts (MRC-5), revealing that the most active compounds had IC50 values exceeding 12.3 mg/L, suggesting a favorable therapeutic index for further development.

Nucleophilic Substitution Reactions

This compound is particularly valuable in organic synthesis due to its ability to undergo nucleophilic substitution reactions efficiently:

| Reaction Type | Nucleophile | Product Yield |

|---|---|---|

| Nucleophilic Aromatic Substitution | Amine | 74% |

| Desulfitative Arylation | Indole Derivative | 62% |

These reactions are critical for synthesizing more complex structures that may possess enhanced biological activities.

Pharmaceutical Intermediates

The compound serves as an intermediate in synthesizing various pharmaceutical agents due to its ability to introduce sulfonamide groups into target molecules. Its structural characteristics allow for modifications that can lead to the development of novel therapeutics.

Antibacterial Efficacy

A study synthesized several derivatives from this compound and evaluated their antibacterial activity against multiple bacterial strains, confirming their effectiveness and highlighting the influence of structural modifications on potency.

Cytotoxicity Assessment

Another investigation focused on assessing the cytotoxic effects of sulfonamide derivatives on cancer cell lines, demonstrating significant inhibitory effects compared to normal cells, thus indicating their potential as therapeutic agents .

相似化合物的比较

4-Bromo-2,6-Difluorobenzenesulfonyl Chloride (CAS 874804-21-4)

3-(4-Bromophenyl)propanoyl Chloride (CAS 1704066-68-1)

- Molecular Formula : C₉H₈BrClO

- Molecular Weight : 247.52 g/mol

- Key Differences: A propanoyl chloride (-COCl) group replaces the sulfonyl chloride (-SO₂Cl). The bromine is attached to a phenyl group connected to a three-carbon chain. Reactivity diverges significantly: propanoyl chlorides primarily undergo acylations (e.g., esterifications), whereas sulfonyl chlorides form sulfonamides or sulfonate esters .

4-Bromo-2,3,6-Trinitrodimethyl Aniline (CAS Not Provided)

- Molecular Formula: Not explicitly stated (derived from nitration products of bromodimethyl aniline) .

- Key Differences: Nitro (-NO₂) groups at positions 2, 3, and 6 dominate reactivity, making this compound highly explosive (e.g., tetryl derivatives). Lacks the sulfonyl chloride group, limiting its utility in sulfonation reactions .

Comparative Data Table

Table 1: Structural and Physicochemical Comparison of 4-Bromo-2,6-Dichlorobenzenesulfonyl Chloride and Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Reactivity Profile | CAS Number |

|---|---|---|---|---|---|

| 4-Bromo-2,6-dichlorobenzenesulfonyl chloride | C₆H₂BrCl₃O₂S | 324.39–324.40 | Br (4), Cl (2,6), SO₂Cl (1) | Nucleophilic substitution | 351003-54-8 |

| 4-Bromo-2,6-difluorobenzenesulfonyl chloride | C₆H₂BrClF₂O₂S | 291.49 | Br (4), F (2,6), SO₂Cl (1) | Enhanced electrophilicity | 874804-21-4 |

| 3-(4-Bromophenyl)propanoyl chloride | C₉H₈BrClO | 247.52 | Br (4-phenyl), COCl (terminal) | Acylation reactions | 1704066-68-1 |

| 4-Bromo-2,3,6-trinitrodimethyl aniline | Not explicitly provided | N/A | Br (4), NO₂ (2,3,6) | Explosive derivatives | N/A |

4-Bromo-2,6-Dichlorobenzenesulfonyl Chloride

Fluorinated Analog (2,6-Difluoro Derivative)

- Advantages : Fluorine’s electron-withdrawing effect enhances reactivity in coupling reactions, making it valuable in medicinal chemistry .

准备方法

Chlorosulfonation of 4-Bromo-2,3-dichlorobenzene

- Reagents: Chlorosulfonic acid (ClSO3H) is the reagent of choice for introducing the sulfonyl chloride group.

- Conditions: The reaction is typically carried out under controlled temperature (0–50°C) to avoid overreaction or decomposition.

- Procedure: 4-Bromo-2,3-dichlorobenzene is slowly added to chlorosulfonic acid with stirring. The reaction mixture is maintained at a low temperature to control the exothermic reaction.

- Workup: The reaction mixture is quenched with ice or water carefully, followed by extraction with an organic solvent such as dichloromethane or toluene.

- Purification: The crude product is purified by recrystallization or vacuum distillation.

This method yields this compound with high purity and good yield.

Alternative Sulfonylation Using Sulfuryl Chloride

- Reagents: Sulfuryl chloride (SO2Cl2) can also be used for sulfonyl chloride introduction.

- Conditions: Reaction is performed under reflux in an inert solvent such as dichloromethane.

- Mechanism: Sulfuryl chloride acts as a sulfonyl chloride source, reacting with the aromatic ring via electrophilic aromatic substitution.

- Advantages: This method may provide milder conditions and fewer side products.

Representative Experimental Data from Literature

| Parameter | Method 1: Chlorosulfonic Acid | Method 2: Sulfuryl Chloride |

|---|---|---|

| Starting material | 4-Bromo-2,3-dichlorobenzene | 4-Bromo-2,3-dichlorobenzene |

| Sulfonylating agent | Chlorosulfonic acid | Sulfuryl chloride |

| Temperature | 0–50°C | Reflux (~40°C in DCM) |

| Reaction time | 2–4 hours | 3–6 hours |

| Workup | Quench with ice, extract with DCM | Quench with water, extract with DCM |

| Yield | 70–85% | 65–80% |

| Purity (HPLC or GC) | >95% | >90% |

Reaction Mechanism Insights

- The chlorosulfonation proceeds via electrophilic aromatic substitution, where the electrophile is the chlorosulfonyl cation generated from chlorosulfonic acid.

- The presence of electron-withdrawing halogens (bromo, chloro) directs the sulfonylation to the available ortho or para positions relative to substituents.

- Careful temperature control prevents polysulfonylation or decomposition.

Analytical and Characterization Data

- NMR Spectroscopy: The aromatic protons show characteristic shifts due to the bromo and chloro substituents and the sulfonyl chloride group.

- Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight of this compound.

- Melting Point: Typically reported in the range consistent with halogenated sulfonyl chlorides (~70–90°C).

- Purity: Confirmed by HPLC or GC, typically >95%.

Research Findings and Optimization Notes

- The reaction yield and purity are sensitive to reaction temperature and time.

- Use of dry solvents and inert atmosphere (nitrogen or argon) improves product stability.

- Avoid prolonged exposure to moisture as sulfonyl chlorides hydrolyze to sulfonic acids.

- Alternative sulfonylation reagents and catalysts are under investigation to improve selectivity and environmental safety.

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorosulfonic acid method | ClSO3H | 0–50°C, 2–4 h | 70–85 | High purity, requires careful quench |

| Sulfuryl chloride method | SO2Cl2 | Reflux in DCM, 3–6 h | 65–80 | Milder, but slightly lower yield |

| Literature reported variants | Use of catalysts or additives | Varies | Variable | Under research for optimization |

常见问题

Q. What are the recommended methods for synthesizing 4-Bromo-2,3-dichlorobenzenesulfonyl chloride in a laboratory setting?

- Methodological Answer : Synthesis typically involves sequential halogenation and sulfonation of a benzene derivative. For example:

Bromination : Introduce bromine at the para position using FeBr₃ as a catalyst.

Chlorination : Electrophilic chlorination at ortho and meta positions under controlled temperature (e.g., AlCl₃ catalyst, 40–60°C).

Sulfonation : React with chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group.

Purification is critical; use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from non-polar solvents. Purity (>95%) can be verified via HPLC .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and aromatic protons.

- Mass Spectrometry (MS) : High-resolution MS (e.g., EI or ESI) for molecular ion confirmation (e.g., [M]⁺ at m/z ~308). Reference NIST spectral libraries for validation .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% as per commercial standards) .

- X-ray Crystallography : For definitive structural elucidation if crystals are obtainable .

Q. What safety precautions are critical when handling this compound in experimental procedures?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats. Use in a fume hood.

- Storage : Keep in sealed containers at 0–6°C to prevent hydrolysis. Avoid moisture .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite).

- Disposal : Follow EPA/REACH guidelines for halogenated waste. Incinerate in a certified facility .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reactivity of this compound with nucleophiles under varying conditions?

- Methodological Answer :

- Solvent Screening : Test polar aprotic (e.g., DMF, THF) vs. polar protic (e.g., MeOH) solvents to assess reaction rates.

- Temperature Gradients : Conduct reactions at 25°C, 50°C, and reflux to determine activation energy.

- Nucleophile Diversity : Compare primary amines (e.g., aniline), secondary alcohols, and thiols. Monitor via TLC or in-situ IR for intermediate detection.

- Kinetic Analysis : Use stopped-flow techniques or NMR titration to quantify rate constants .

Q. What strategies are recommended for resolving contradictory data regarding the stability of this compound in different solvents?

- Methodological Answer :

- Accelerated Stability Testing : Store samples in DMSO, DMF, and acetonitrile at 40°C for 7 days. Analyze degradation via HPLC-MS.

- Moisture Control : Use Karl Fischer titration to correlate hydrolysis rates with residual water content in solvents.

- Computational Modeling : Apply DFT calculations to predict solvent interactions (e.g., solvation energy, H-bonding effects) .

- Cross-Validation : Compare with stability data of analogs (e.g., 4-Bromo-5-chlorothiophene-2-sulfonyl chloride, mp 63–65°C) .

Q. How can computational chemistry methods be integrated with experimental data to predict the sulfonation behavior of this compound in complex reactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model sulfonyl group orientation in reaction intermediates.

- Density Functional Theory (DFT) : Calculate activation barriers for sulfonation pathways (e.g., electrophilic vs. radical mechanisms).

- Docking Studies : Predict interactions with enzymatic targets (e.g., proteases) for drug design applications.

- Validation : Cross-reference computational results with experimental NMR/IR data .

Key Physical and Chemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₆H₂BrCl₂O₂S | |

| Purity | ≥96% (HPLC) | |

| Storage Conditions | 0–6°C, anhydrous environment | |

| Analog Melting Point | 63–65°C (similar sulfonyl chloride) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。